molecular formula C8H6Cl2F3N B13299996 3,5-dichloro-N-(2,2,2-trifluoroethyl)aniline

3,5-dichloro-N-(2,2,2-trifluoroethyl)aniline

Katalognummer: B13299996
Molekulargewicht: 244.04 g/mol
InChI-Schlüssel: STMGXIZOQUSLLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dichloro-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H6Cl2F3N. It is a derivative of aniline, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by chlorine atoms, and the hydrogen atom of the amino group is replaced by a 2,2,2-trifluoroethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 3,5-dichloroaniline with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity. One common method involves the use of a palladium catalyst in a hydrogenation reaction .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous flow systems. This allows for better control over reaction conditions and higher efficiency. The process typically involves multiple steps, including the preparation of intermediates, purification, and final synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dichloro-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce more complex aromatic compounds .

Wirkmechanismus

The mechanism of action of 3,5-dichloro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also interact with receptors to modulate their activity, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Dichloroaniline: Lacks the trifluoroethyl group, making it less reactive in certain chemical reactions.

    2,4-Dichloro-N-(2,2,2-trifluoroethyl)aniline: Similar structure but different substitution pattern on the benzene ring.

    3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: Contains a tetrafluoroethoxy group instead of a trifluoroethyl group.

Uniqueness

The presence of both chlorine and trifluoroethyl groups in 3,5-dichloro-N-(2,2,2-trifluoroethyl)aniline imparts unique chemical properties, such as increased reactivity and stability. These properties make it a valuable compound in various applications, including drug development and material science .

Eigenschaften

Molekularformel

C8H6Cl2F3N

Molekulargewicht

244.04 g/mol

IUPAC-Name

3,5-dichloro-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H6Cl2F3N/c9-5-1-6(10)3-7(2-5)14-4-8(11,12)13/h1-3,14H,4H2

InChI-Schlüssel

STMGXIZOQUSLLR-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1Cl)Cl)NCC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.